N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety linked to a naphthalene sulfonamide structure
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Attachment to Phenol: The benzothiazole moiety is then linked to a hydroxyphenyl group through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with naphthalene-2-sulfonyl chloride to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzothiazole sulfur.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and neuroprotective properties. It has shown promising activity in preclinical models of epilepsy.
Biological Research: It is used as a probe to study the interactions of sulfonamide-based compounds with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide involves its interaction with molecular targets such as voltage-gated sodium channels and GABA receptors . The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. The exact pathways involved may include inhibition of sodium channel activity and enhancement of GABAergic neurotransmission.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide can be compared with other benzothiazole derivatives and sulfonamide compounds:
Benzothiazole Derivatives: Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide share similar structural features but may differ in their biological activity and chemical reactivity.
Sulfonamide Compounds: Other sulfonamide-based compounds, such as sulfonamide antibiotics, have different applications and mechanisms of action but share the sulfonamide functional group.
The uniqueness of this compound lies in its combined benzothiazole and sulfonamide structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C23H16N2O3S3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-20-12-10-17(14-22(20)30-23-24-19-7-3-4-8-21(19)29-23)25-31(27,28)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,25-26H |
InChI Key |
CMQYXOJMBRLDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.